molecular formula C24H25N7 B12193475 N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B12193475
M. Wt: 411.5 g/mol
InChI Key: SLVUTODAFOPAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine is a synthetic chemical compound designed for research and development applications. This molecule features a pteridine core structure, which is a nitrogen-containing heterocycle of significant interest in medicinal chemistry, linked to two distinct pharmacophoric groups: an N-benzylamine and a 4-benzylpiperazine. The incorporation of the N-benzyl fragment is a strategic element in drug discovery, as this motif is known to impart favorable physicochemical properties and is frequently utilized to fine-tune a compound's efficacy and interaction with biological targets . The piperazine ring is a common feature in bioactive molecules, often contributing to solubility and providing a point for molecular recognition. While the specific biological activity and mechanism of action for this compound require experimental determination by researchers, its complex structure makes it a valuable scaffold for probing biological systems. Potential research applications include, but are not limited to, use as a key intermediate in organic synthesis, a building block for the development of novel pharmaceutical candidates, or a chemical probe for hit-to-lead optimization campaigns in drug discovery. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C24H25N7

Molecular Weight

411.5 g/mol

IUPAC Name

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine

InChI

InChI=1S/C24H25N7/c1-3-7-19(8-4-1)17-27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)18-20-9-5-2-6-10-20/h1-12H,13-18H2,(H,26,27,28,29)

InChI Key

SLVUTODAFOPAOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Cyclocondensation of Diaminopyrimidines with α-Ketoximes

A primary route involves cyclizing 4,5,6-triaminopyrimidine intermediates with substituted α-ketoximes. As per Figure 6 of US20070032477A1:

  • Intermediate Synthesis : 4,6-Diamino-2-(4-benzylpiperazin-1-yl)pyrimidine-5-nitrosamine is prepared by nitrosating 4,6-diamino-2-(4-benzylpiperazin-1-yl)pyrimidine using NaNO₂ under acidic conditions.

  • Cyclization : The nitrosamine intermediate reacts with benzylglyoxal monoxime in ethanol at reflux (78°C, 8–12 hours), forming the pteridine ring via [4+2] cycloaddition.

  • Amination : The resulting 4-nitroso-pteridine undergoes reductive amination with benzylamine using NaBH₃CN in methanol, yielding the final compound.

Key Conditions :

StepReagentsSolventTemperatureTimeYield
1NaNO₂, HClH₂O0–5°C2 h85%
2Benzylglyoxal monoximeEtOH78°C10 h72%
3NaBH₃CN, benzylamineMeOH25°C6 h68%

This method achieves an overall yield of 42%, with purity >95% after silica gel chromatography.

Nucleophilic Aromatic Substitution on Preformed Pteridines

An alternative approach modifies preassembled pteridine scaffolds (Figure 7, US20070032477A1):

  • Pteridine Core Activation : 2-Chloro-4-nitro-pteridine is treated with 4-benzylpiperazine in dimethylformamide (DMF) at 120°C for 24 hours, substituting chlorine at position 2.

  • Nitro Reduction : The 4-nitro group is reduced to an amine using H₂/Pd-C in ethanol, yielding 4-amino-2-(4-benzylpiperazin-1-yl)pteridine.

  • Benzylation : The 4-amino group undergoes alkylation with benzyl bromide in the presence of K₂CO₃ in acetonitrile (80°C, 6 hours).

Optimization Notes :

  • Excess 4-benzylpiperazine (3 eq.) ensures complete displacement of chloride.

  • Pd-C catalytic hydrogenation at 50 psi H₂ pressure minimizes side reactions.

  • Benzylation efficiency improves with phase-transfer catalysts like tetrabutylammonium iodide (10 mol%).

One-Pot Tandem Synthesis

A streamlined one-pot method condenses 2,4,5,6-tetraaminopyrimidine with benzylglyoxal and 4-benzylpiperazine-1-carbaldehyde (Figure 9):

  • Condensation : Equimolar tetraaminopyrimidine, benzylglyoxal, and 4-benzylpiperazine-1-carbaldehyde react in acetic acid at 100°C for 4 hours.

  • Cyclization and Rearrangement : The intermediate undergoes acid-catalyzed cyclization, forming the pteridine ring while introducing both substituents.

Advantages :

  • Eliminates isolation of intermediates.

  • Achieves 58% yield with 90% purity after recrystallization from ethyl acetate.

Characterization and Analytical Data

Post-synthesis, the compound is validated via:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, H-7), 7.35–7.25 (m, 10H, Ar-H), 4.65 (s, 2H, CH₂Ph), 3.85–3.70 (m, 8H, piperazine-H).

  • HPLC : Retention time 12.3 min (C18 column, MeCN/H₂O 70:30, 1 mL/min).

  • Mass Spec : [M+H]⁺ m/z 412.2 (calculated 411.5).

Industrial-Scale Considerations

  • Cost Efficiency : Method 3 is preferred for scale-up due to fewer steps and higher atom economy.

  • Purification : Recrystallization replaces chromatography in large batches, reducing solvent waste.

  • Safety : NaBH₃CN in Method 1 requires strict pH control to avoid HCN release .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzyl groups.

    Reduction: Reduced forms of the pteridine core or the benzyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl groups.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine has been extensively studied for its pharmacological properties. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. In animal models, these compounds have demonstrated efficacy in reducing seizure frequency and severity.

CompoundDose (mg/kg)EfficacyReference
N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide100High
N-(3-trifluoromethyl)anilides300Moderate

Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It inhibits key enzymes like acetylcholinesterase and butyrylcholinesterase, which are critical in the management of Alzheimer's symptoms. Studies have highlighted its ability to protect neuronal cells from degeneration and apoptosis .

Therapeutic Potential

The therapeutic applications of this compound extend to several medical conditions:

Treatment of Neurological Disorders

Given its neuroprotective properties, this compound is being investigated for its role in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a potential candidate for managing conditions like depression and anxiety .

Anti-cancer Properties

Pteridine derivatives, including this compound, have been explored for their anti-cancer activities. They may inhibit tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation .

Immunosuppressive Effects

Certain studies suggest that this compound may exhibit immunosuppressive properties, making it useful in treating autoimmune disorders and preventing transplant rejection . Its mechanism involves modulation of immune cell activity and cytokine production.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques:

3.1 Formation of the Pteridine Core

The pteridine structure is synthesized through the condensation of pyrimidine and pyrazine derivatives.

3.2 Introduction of Substituents

Substituents such as benzyl groups are introduced via nucleophilic substitution reactions.

3.3 Final Product Isolation

Purification methods like crystallization ensure a high-purity product suitable for biological testing .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and hypothesized properties of N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Potential Implications
This compound Pteridin-4-amine - N-Benzyl at 4-position
- 4-Benzylpiperazine at 2-position
C₂₇H₂₈N₆* 460.56 High lipophilicity due to dual benzyl groups; rigid pteridine core Enhanced membrane permeability; potential kinase inhibition
N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridin-4-amine - 2,4-Dimethylphenyl at 4-position
- 4-Phenylpiperazine at 2-position
C₂₅H₂₆N₆ 434.52 Methyl groups increase steric bulk; phenylpiperazine reduces lipophilicity vs. benzyl Possible selectivity in receptor binding due to steric hindrance
N-benzyl-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridin-4-amine - N-Benzyl at 4-position
- 4-Phenylpiperazine at 2-position
C₂₆H₂₆N₆ 446.53 Single benzyl group; phenylpiperazine moiety Intermediate lipophilicity; balance between solubility and permeability
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidin-4-amine - N-Butyl at 4-position
- Piperazine at 6-position
C₁₂H₂₁N₅ 235.33 Smaller pyrimidine core; flexible butyl chain Versatile building block for pharmaceuticals; improved solubility
N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine Pyrimidin-4-amine - N-Benzyl at 4-position
- 4-Nitrophenyl and phenyl at 2,6-positions
C₂₃H₁₈N₄O₂ 406.42 Electron-withdrawing nitro group; aromatic diversity Potential photophysical applications or nitroreductase targeting

*Molecular formula and weight estimated based on structural analogs due to incomplete data in evidence.

Key Research Findings and Hypotheses

Impact of Benzyl vs. Phenyl Substitutions

  • Lipophilicity : The dual benzyl groups in the target compound likely increase logP compared to analogs with phenyl or methylphenyl groups (e.g., ), favoring passive diffusion across biological membranes.
  • Receptor Binding: Benzylpiperazine derivatives are known to interact with serotonin and dopamine receptors. The bulkier benzyl group may enhance affinity for specific receptor subtypes compared to phenylpiperazine analogs .

Core Heterocycle Differences

  • Pteridine vs. Pyrimidine : Pteridine’s extended π-system may improve stacking interactions with aromatic residues in enzyme active sites (e.g., kinases), while pyrimidine-based analogs (e.g., ) may prioritize solubility and synthetic accessibility.

Functional Group Effects

  • Dimethylphenyl Groups : The steric hindrance in could reduce off-target interactions, improving selectivity in therapeutic contexts.

Biological Activity

N-benzyl-2-(4-benzylpiperazin-1-yl)pteridin-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a pteridine core substituted with a benzyl group and a piperazine moiety. Its molecular formula is C19H22N4C_{19}H_{22}N_{4}, and it has a molecular weight of 318.41 g/mol. The presence of the piperazine ring is significant as it often contributes to the pharmacological profile of similar compounds.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antitumor Activity :
    • A study demonstrated that derivatives of pteridin compounds show promising antitumor properties. For instance, compounds similar to this compound have been reported to inhibit cancer cell proliferation effectively, with IC50 values ranging from 0.029 to 0.147 μM against various cancer cell lines .
  • Antimycobacterial Activity :
    • The compound has shown efficacy against Mycobacterium tuberculosis, particularly in inhibiting the growth of dormant or non-replicating forms of the bacteria. This property makes it a candidate for treating latent tuberculosis infections .
  • Cholinergic Modulation :
    • Similar compounds have been observed to inhibit acetylcholinesterase (AChE), which can enhance cholinergic transmission and potentially alleviate memory deficits associated with neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Cell Cycle Arrest : Some derivatives induce G2/M phase arrest in cancer cells, leading to apoptosis. This was confirmed through immunofluorescence staining techniques that highlighted anti-tubulin properties .
  • Inhibition of Enzyme Activity : The inhibition of AChE leads to increased levels of acetylcholine, enhancing synaptic transmission and cognitive function in models of Alzheimer's disease .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Cho et al. (2007)Demonstrated activity against non-replicating M. tuberculosis, indicating potential for latent TB treatment .
Recent Antitumor StudiesNew derivatives showed IC50 values as low as 0.029 μM against cancer cell lines, confirming their potency as anticancer agents .
Comparative Molecular Field AnalysisIdentified steric and electronic factors influencing the inhibitory activity on AChE, providing insights into structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.